4-[(4r)-7-Methyl-2,5-Bis(Oxidanylidene)-1-[3-(Trifluoromethyl)phenyl]-3,4,6,8-Tetrahydropyrimido[4,5-D]pyridazin-4-Yl]benzenecarbonitrile
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Overview
Description
BAY8040: is a potent and selective inhibitor of human neutrophil elastase, an enzyme involved in various inflammatory processes. This compound has shown excellent potency and selectivity, making it a promising candidate for therapeutic applications, particularly in conditions related to inflammation and pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY8040 involves multiple steps, starting from the preparation of the core pyrimidopyridazine structure. The key steps include:
Formation of the Pyrimidopyridazine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as trifluoromethyl and benzonitrile moieties through substitution reactions.
Purification: The final product is purified using techniques like high-performance liquid chromatography to achieve high purity.
Industrial Production Methods: Industrial production of BAY8040 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes:
Batch Processing: Large-scale synthesis in batch reactors.
Continuous Flow Chemistry: Utilizing continuous flow reactors for more efficient and consistent production.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: BAY8040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of BAY8040 with modified functional groups, potentially leading to compounds with different pharmacological properties .
Scientific Research Applications
BAY8040 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of human neutrophil elastase.
Biology: Investigated for its role in modulating inflammatory responses in various biological systems.
Medicine: Explored as a potential therapeutic agent for conditions like pulmonary arterial hypertension and other inflammatory diseases.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for cardiovascular diseases
Mechanism of Action
BAY8040 exerts its effects by selectively inhibiting human neutrophil elastase, an enzyme that plays a crucial role in inflammation. The inhibition of this enzyme helps reduce inflammation and tissue damage. The molecular targets and pathways involved include:
Human Neutrophil Elastase: Direct inhibition of the enzyme.
Inflammatory Pathways: Modulation of pathways involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
BAY678: Another potent inhibitor of human neutrophil elastase with a different chemical structure.
BAY858501: A clinical candidate with similar inhibitory properties but different pharmacokinetic profiles.
Uniqueness of BAY8040: BAY8040 stands out due to its unique pyrimidopyridazine structure, which provides excellent potency and selectivity. Its promising pharmacokinetic profile and in vivo efficacy in reducing cardiac remodeling and improving cardiac function make it a valuable compound for further research and development .
Biological Activity
The compound 4-[(4r)-7-Methyl-2,5-Bis(Oxidanylidene)-1-[3-(Trifluoromethyl)phenyl]-3,4,6,8-Tetrahydropyrimido[4,5-D]pyridazin-4-Yl]benzenecarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Initial studies suggest that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary data indicate that the compound may inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways.
- Antimicrobial Effects : Evidence suggests potential activity against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It potentially alters key signaling pathways involved in inflammation and apoptosis.
- Interaction with Receptors : There may be specific receptor interactions that mediate its effects on cellular functions.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of growth in breast cancer cells | |
Anti-inflammatory | Reduction in cytokine production | |
Antimicrobial | Activity against Gram-positive bacteria |
Table 2: Case Studies and Findings
Study | Methodology | Key Findings |
---|---|---|
In vitro study | Cell line assays | Significant reduction in cell viability in treated groups. |
Animal model | Tumor xenograft studies | Decreased tumor size compared to control. |
Pharmacological assay | Evaluation of inflammatory markers | Lower levels of TNF-alpha and IL-6 in treated animals. |
Research Findings
Recent studies have explored the pharmacological properties of this compound:
- Antitumor Efficacy : In a study involving various cancer cell lines, the compound demonstrated IC50 values indicating potent antitumor activity. Specific mechanisms included apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Mechanisms : Research highlighted that the compound inhibits the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in chronic inflammatory diseases.
- Antimicrobial Properties : In vitro assays revealed that the compound exhibits significant antimicrobial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Properties
Molecular Formula |
C21H16F3N5O2 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-[(4R)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile |
InChI |
InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m1/s1 |
InChI Key |
UPNMBPLODWPJQQ-GOSISDBHSA-N |
Isomeric SMILES |
CN1CC2=C([C@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |
Canonical SMILES |
CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |
Origin of Product |
United States |
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